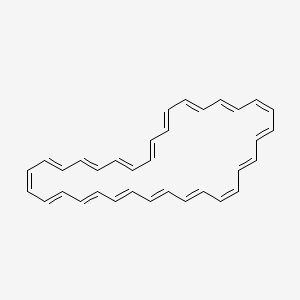![molecular formula C15H16N4O B14638071 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide CAS No. 56807-01-3](/img/structure/B14638071.png)
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinylidenemethyl group attached to a phenoxy methyl benzene carboximidamide structure, making it a unique molecule with interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide typically involves multiple steps, starting with the preparation of the phenoxy methyl benzene core. This core is then functionalized with a hydrazinylidenemethyl group through a series of reactions, including nucleophilic substitution and condensation reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents (R-X) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases, particularly those involving abnormal cell growth or signaling.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
作用机制
The mechanism of action of 3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and intermediate in organic synthesis.
Benzotrifluoride: Another related compound, known for its use in the production of pesticides and pharmaceuticals.
Uniqueness
3-{[4-(Hydrazinylidenemethyl)phenoxy]methyl}benzene-1-carboximidamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
56807-01-3 |
|---|---|
分子式 |
C15H16N4O |
分子量 |
268.31 g/mol |
IUPAC 名称 |
3-[(4-methanehydrazonoylphenoxy)methyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H16N4O/c16-15(17)13-3-1-2-12(8-13)10-20-14-6-4-11(5-7-14)9-19-18/h1-9H,10,18H2,(H3,16,17) |
InChI 键 |
SCQPWKDUZQQQQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=N)N)COC2=CC=C(C=C2)C=NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


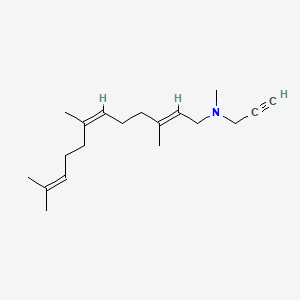

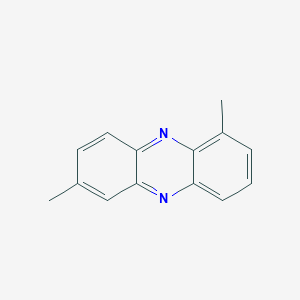
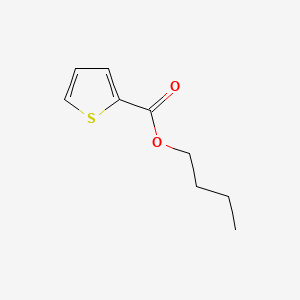
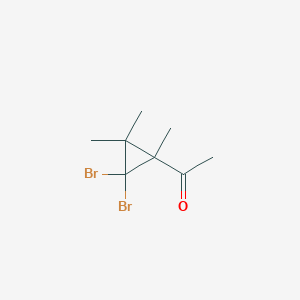
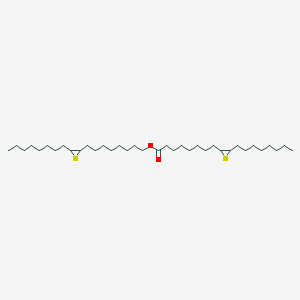
![1H-Pyrimido[4,5-b]indol-2-amine, 4-phenyl-](/img/structure/B14638030.png)

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
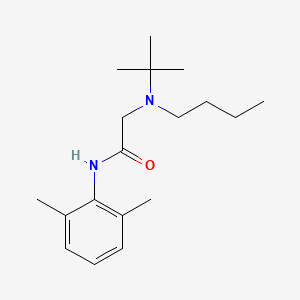

![1-[2-(2,3-Dihydro-1H-inden-1-yl)ethyl]piperidine](/img/structure/B14638076.png)
